2-Bromo-4-(bromomethyl)-1-methoxybenzene
Overview
Description
“2-Bromo-4-(bromomethyl)-1-methoxybenzene” is a brominated methoxybenzene compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this benzene ring are a methoxy group (-OCH3), a bromomethyl group (-CH2Br), and a bromine atom. The positions of these substituents (2 for bromine, 4 for bromomethyl, and 1 for methoxy) are based on the IUPAC nomenclature for disubstituted benzenes .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzene ring with the aforementioned substituents. The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis
As a brominated compound, “this compound” could potentially undergo various substitution reactions. The bromine atoms could be replaced by other groups in a nucleophilic substitution reaction. The presence of the methoxy group might activate the benzene ring towards further electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and the nature of its substituents. As a brominated aromatic compound, it would likely be a solid at room temperature, with a relatively high melting point and low solubility in water .Scientific Research Applications
Catalytic Applications
- Catalyst in Epoxide Cleavage : 2-Bromo-4-(bromomethyl)-1-methoxybenzene has been employed as a catalyst in the ring opening of epoxides with iodine and bromine, offering vicinal iodo alcohols and bromo alcohols in high yields. This reaction is significant for its regioselectivity and mild conditions (Niknam & Nasehi, 2002).
Chemical Synthesis
- Synthesis of Liquid Crystals : The compound has been utilized in the synthesis of chiral liquid crystals. It reacts with Grignard reagents, leading to β-C-aryl glycosides, which are precursors in the synthesis of chiral liquid crystals (Bertini et al., 2003).
- Formation of Tetrahydrofuran Derivatives : In electrochemical studies, the compound has been used in the selective radical cyclisation of propargyl bromoethers to form tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).
Material Science
- Influence on Mesogenic Properties : The compound's derivatives have shown significant influence on the mesogenic properties of certain materials, indicating its potential application in material science (Bertini et al., 2003).
- Application in Polymer Solar Cells : A derivative of this compound, namely MDN-PCBM, has been synthesized and used in polymer solar cells (PSCs), enhancing their performance (Jin et al., 2016).
Molecular Structure Analysis
- Supramolecular Interactions : The compound's derivatives have been analyzed for their molecular structures and packing behavior. This research is crucial in understanding the supramolecular interactions in materials (Nestler, Schwarzer, & Gruber, 2018).
Mechanism of Action
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of “2-Bromo-4-(bromomethyl)-1-methoxybenzene”. If used in a chemical reaction, its behavior would likely be governed by the principles of organic chemistry, particularly those pertaining to aromatic compounds and halogenated organic compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVFTZHUBUQBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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